Ivosidenib
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)/t22-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJZXSAJMHAVGX-DHLKQENFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)N(C2=CC(=CN=C2)F)[C@@H](C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClF3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027928 | |
| Record name | Ivosidenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Record name | Ivosidenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14568 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1448347-49-6 | |
| Record name | Glycinamide, 1-(4-cyano-2-pyridinyl)-5-oxo-L-prolyl-2-(2-chlorophenyl)-N-(3,3-difluorocyclobutyl)-N2-(5-fluoro-3-pyridinyl)-, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448347-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ivosidenib [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448347496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ivosidenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14568 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ivosidenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IVOSIDENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2PCN8MAM6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Pharmacological and Toxicological Investigations of Ivosidenib
In Vitro Studies on IDH1 Inhibition and 2-HG Reduction
In vitro studies have been crucial in characterizing the direct effects of ivosidenib on mutant IDH1 enzyme activity and the resulting levels of 2-HG.
Potency Against Various IDH1 R132 Mutants
This compound has demonstrated inhibitory activity against a range of IDH1 R132 mutants, including R132C, R132G, R132H, R132S, and R132L. aacrjournals.orgmhmedical.com These mutations at the R132 residue are the most common IDH1 mutations found in AML and other cancers. nih.govnihr.ac.ukmhmedical.com
Differential Inhibition of Mutant vs. Wild-Type IDH1
A key characteristic of this compound is its selective inhibition of mutant IDH1 compared to wild-type IDH1. In vitro studies have shown that this compound inhibits IDH1 R132 mutants at significantly lower concentrations than the wild-type enzyme. aacrjournals.orgnih.govnihr.ac.uk For instance, this compound showed no inhibition of wild-type IDH1 or IDH2 mutant or wild-type enzymes at concentrations exceeding 100 µmol/L. aacrjournals.org This selectivity is critical for targeting cancer cells harboring the mutation while sparing normal cells.
Reduction of Intracellular and Extracellular 2-HG Levels
This compound treatment has been consistently shown to reduce 2-HG levels in cells expressing IDH1 mutations. In vitro studies using cell lines expressing IDH1 mutations have reported IC50 values for 2-HG reduction ranging from 2 to 20 nmol/L. aacrjournals.orgeuropa.eu In ex vivo assays using primary human AML blasts harboring the IDH1 R132C mutation, this compound treatment for up to 7 days resulted in a substantial reduction of 2-HG levels, by as much as 98% relative to controls and IDH1 wild-type samples. aacrjournals.org Similarly, in blood samples from patients with AML with mutated IDH1, this compound decreased 2-HG levels ex vivo. everyone.orgtibsovo.com
Induction of Myeloid Differentiation in Primary AML Blasts
Beyond reducing 2-HG, this compound has demonstrated the ability to induce myeloid differentiation in primary AML blasts harboring IDH1 mutations. In ex vivo studies with primary human AML blasts, pharmacological inhibition of mutant IDH1 with this compound led to decreased viable AML blasts and induced cellular differentiation. aacrjournals.orgeveryone.orgfepblue.orgselleckchem.com This was evidenced by increased percentages of human CD14+ and CD15+ cells, markers of myeloid differentiation. aacrjournals.org This differentiation-inducing effect is a key proposed mechanism by which this compound exerts its anti-leukemic activity. aacrjournals.orgnih.govnihr.ac.ukfepblue.org
Here is a summary of representative in vitro findings:
| Study Type | Cell Type / Source | IDH1 Mutation | Key Finding | Data / Observation | Source |
| IDH1 Inhibition (Enzyme) | Recombinant Enzyme | R132 Mutants | Potent inhibition of various R132 mutants. | Inhibits R132C, R132G, R132H, R132S, R132L at lower concentrations than WT. | aacrjournals.orgmhmedical.com |
| IDH1 Inhibition (Enzyme) | Recombinant Enzyme | Wild-Type | Minimal to no inhibition. | No inhibition at >100 µmol/L. | aacrjournals.org |
| IDH2 Inhibition (Enzyme) | Recombinant Enzyme | Mutant/WT | No inhibition. | No inhibition at >100 µmol/L. | aacrjournals.org |
| 2-HG Reduction (Cell-based) | Cell lines expressing IDH1 mutations | Various R132 | Reduction of intracellular 2-HG levels. | IC50 values ranging from 2 to 20 nmol/L. | aacrjournals.orgeuropa.eu |
| 2-HG Reduction (Ex vivo) | Primary human AML blasts | R132C | Significant reduction of 2-HG. | Up to 98% reduction relative to controls and IDH1 WT. | aacrjournals.org |
| Myeloid Differentiation (Ex vivo) | Primary human AML blasts | R132C | Induction of cellular differentiation. | Decreased viable blasts, increased CD14+ and CD15+ cells, enhanced colony formation. | aacrjournals.orgeveryone.orgfepblue.orgselleckchem.comacs.org |
In Vivo Studies in Xenograft Models
In vivo studies, particularly in xenograft models, have been instrumental in evaluating the effects of this compound in a more complex biological setting, confirming the findings from in vitro experiments and assessing systemic effects.
Dose-Dependent Decrease of 2-HG Levels in Plasma, Spleen, and Bone Marrow
Studies using xenograft models, such as those involving primary human AML cells with an IDH1 R132H mutation or HT-1080 fibrosarcoma cells, have demonstrated that this compound treatment leads to a dose-dependent decrease in 2-HG levels. aacrjournals.orgmhmedical.comacs.orgmdpi.commrc.ac.uknih.gov This reduction has been observed in various compartments, including plasma, spleen, and bone marrow. aacrjournals.orgmhmedical.commrc.ac.uk For example, in a xenograft model using primary human AML cells with an IDH1 R132H mutation, this compound treatment dose-dependently decreased 2-HG levels by over 96% in plasma, spleen, and bone marrow. aacrjournals.org Another study in an HT1080 fibrosarcoma xenograft model showed rapid tumor 2-HG reduction, with maximal inhibition (92.0% and 95.2% at 50 mg/kg and 150 mg/kg doses, respectively) achieved around 12 hours post-dose. acs.org This dose-dependent reduction of the oncometabolite 2-HG in vivo further supports this compound's mechanism of action and its potential to reverse the metabolic block caused by mutant IDH1. nih.govnih.govtandfonline.com
Here is a summary of representative in vivo findings on 2-HG reduction:
| Model Type | IDH1 Mutation | Compartment Measured | Key Finding | Data / Observation | Source |
| Xenograft (Primary human AML cells) | R132H | Plasma, Spleen, Bone Marrow | Dose-dependent 2-HG decrease | >96% decrease observed. | aacrjournals.orgmhmedical.com |
| Xenograft (HT-1080 fibrosarcoma cells) | Various R132 | Tumor | Rapid 2-HG reduction | Maximal inhibition (92.0% at 50 mg/kg, 95.2% at 150 mg/kg) at ~12 hours post-dose. | acs.org |
| Xenograft (IDH1-mutant brain tumors) | Mutant IDH1 | Tumor | Significant 2-HG inhibition | >84% inhibition observed. | tandfonline.com |
| Xenograft (Patient-derived cholangiocarcinoma) | R132C | Tumor | 2-HG level reduction | Reduction observed. | tibsovo.com |
Induction of Cellular Differentiation and Reduction of Tumor Growth
Preclinical studies have demonstrated the ability of this compound to modulate key cellular processes in IDH1-mutant malignancies. Treatment with this compound has been shown to decrease intracellular levels of the oncometabolite D-2-hydroxyglutarate (2-HG), which is produced abnormally by the mutant IDH1 enzyme. nih.govnih.govnih.govfrontiersin.orgportico.orgresearchgate.netfda.gov The reduction of 2-HG is thought to reverse epigenetic dysregulation caused by its accumulation, thereby promoting cellular differentiation. nih.govnih.gov
In in vitro studies using IDH1-mutant acute myeloid leukemia (AML) cells, this compound decreased 2-HG levels and induced cellular differentiation. nih.govnih.govportico.orgresearchgate.netfda.gov Similar findings were observed in primary human AML patient samples treated ex vivo. portico.orgfda.gov Beyond hematologic malignancies, preclinical data also indicate that this compound can inhibit the migration and invasion of IDH1-mutant chondrosarcoma cell lines. frontiersin.orgfrontiersin.org
In in vivo xenograft mouse models harboring IDH1 mutations, this compound treatment resulted in significant inhibition of 2-HG production in tumors. nih.govnih.govfrontiersin.org Specifically, studies in human IDH1-mutant brain tumor xenograft models showed greater than 84% inhibition of 2-HG. nih.gov In mIDH1 xenograft mouse models, a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship was observed, demonstrating that 2-HG inhibition was dose- and drug-exposure-dependent. researchgate.netnih.govresearchgate.netx-mol.com This inhibition of 2-HG and subsequent restoration of cellular differentiation are considered key mechanisms by which this compound exerts its therapeutic effects in IDH1-mutant cancers. nih.govnih.govfrontiersin.orgresearchgate.net
Brain Penetration and Therapeutic Benefit in Glioma Models
Investigating the ability of this compound to penetrate the central nervous system (CNS) is particularly relevant for treating brain tumors like glioma, where IDH1 mutations are frequently found. frontiersin.orgnih.gov Preclinical pharmacokinetic analysis in mouse xenograft models indicated that this compound was detectable in brain tumor tissue, suggesting it can cross the blood-brain barrier. frontiersin.org
However, preclinical studies have also reported a low brain to plasma exposure ratio for this compound, approximately 2.3%. researchgate.netnih.govresearchgate.netx-mol.com This low brain penetration has been a factor in the development of other IDH inhibitors designed for improved CNS exposure, such as vorasidenib, for the treatment of glioma. onclive.com Despite the observed low brain penetration in preclinical models, early clinical studies of this compound in patients with IDH1-mutant glioma have shown some evidence of clinical benefit, including prolonged tumor control and tumor shrinkage in some cases. nih.gov
Pharmacokinetics and Pharmacodynamics in Preclinical Models
Preclinical pharmacokinetic and pharmacodynamic studies of this compound have been conducted in various animal species, including rats, dogs, and monkeys, to characterize its absorption, distribution, metabolism, and excretion profiles. researchgate.netnih.govx-mol.com
Absorption and Elimination Pathways
This compound was found to be well absorbed following oral administration in preclinical models. researchgate.netnih.govx-mol.com The major elimination pathway identified in these studies was oxidative metabolism. researchgate.netnih.govresearchgate.netx-mol.com Data from studies in healthy volunteers indicate that a substantial portion of an administered dose is eliminated in the feces, primarily as the unchanged drug, while a smaller percentage is recovered in the urine, also partly as unchanged drug. researchgate.net
Half-Life and Clearance Rates Across Species
Preclinical studies in rats, dogs, and monkeys demonstrated that this compound exhibited low clearance. researchgate.netnih.govx-mol.com The terminal half-life in these species ranged from 5.3 to 18.5 hours. researchgate.netnih.govx-mol.com
Plasma Protein Binding Characteristics
High plasma protein binding was observed for this compound in preclinical models. researchgate.netnih.govresearchgate.netx-mol.com In vitro studies have shown that the protein binding of this compound ranges from 92% to 96%. fda.gov
P-glycoprotein Substrate Activity
This compound has been identified as a substrate for the efflux transporter P-glycoprotein (P-gp) in preclinical investigations. researchgate.netnih.govresearchgate.netx-mol.comtga.gov.auhres.ca
CYP450 Enzyme Induction Potential (CYP3A4, CYP2B6)
Preclinical studies have indicated that this compound has a moderate induction potential for cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2B6. researchgate.netnih.govagrisearch.cn In vitro studies using human hepatocytes confirmed the potential for CYP3A4 induction. acs.org This induction was observed to be moderate, with minimal CYP inhibition or autoinduction noted in preclinical drug metabolism studies. researchgate.netnih.govagrisearch.cn The in vivo CYP3A4 induction effect of this compound has been quantified using 4β-hydroxycholesterol, a marker for hepatic CYP3A4 activity. nih.gov Physiologically-based pharmacokinetic (PBPK) modeling has also been employed to predict drug-drug interactions mediated by this compound as a perpetrator, and the Simcyp platform has been qualified for CYP3A4 induction in this context. nih.gov
Preclinical Toxicology Findings
Repeat-dose toxicity studies in animals at clinically relevant exposures have identified several target organs and associated toxicological findings for this compound. hres.caswissmedic.cheuropa.eueuropa.eu Studies in rats and monkeys up to 90 days in duration have been conducted. fda.gov The liver was identified as a main target organ across species in repeated administration studies. fda.gov.tw Other noteworthy target organs included the kidney, spleen, thyroid, bone marrow, and thymus. fda.govfda.gov.tw Toxic effects observed on the hematologic system, gastrointestinal system, and kidney were found to be reversible, while those on the liver, spleen, and thyroid were still present at the end of the recovery period in some studies. hres.caswissmedic.cheuropa.eueuropa.eu
Hematologic Abnormalities
Preclinical studies in animals have shown that this compound can induce hematologic abnormalities. hres.caswissmedic.cheuropa.eueuropa.eu These findings included bone marrow hypocellularity, lymphoid depletion, and decreased red cell mass. hres.caswissmedic.cheuropa.eueuropa.eu Extramedullary hematopoiesis in the spleen was also observed. hres.caswissmedic.cheuropa.eueuropa.eu
Gastrointestinal Toxicity
Gastrointestinal toxicity has been noted in preclinical repeat-dose toxicity studies of this compound in animals. hres.caswissmedic.cheuropa.eueuropa.eu Similar gastrointestinal side effects, such as diarrhea, nausea, constipation, vomiting, and abdominal pain, have also been reported in clinical settings. fda.gov.twfda.govfda.gov
Thyroid and Liver Findings
Preclinical studies have reported findings related to the thyroid and liver following this compound administration in animals. Thyroid findings in rats included follicular cell hypertrophy/hyperplasia. hres.caswissmedic.cheuropa.eueuropa.eu Liver toxicity included elevated transaminases, increased liver weights, hepatocellular hypertrophy, and hepatocellular necrosis in rats. hres.caswissmedic.cheuropa.eueuropa.eufda.gov Hepatocellular hypertrophy associated with increased liver weights was also observed in monkeys. hres.caswissmedic.cheuropa.eueuropa.eu
QT Prolongation Potential
The potential of this compound to prolong the QT interval has been evidenced in both in vitro and in vivo preclinical studies at clinically relevant plasma levels. hres.caswissmedic.cheuropa.eueuropa.eu In a cardiovascular safety pharmacology study in monkeys, single doses of this compound resulted in prolongation of the QT and QTcB intervals. fda.gov In a 3-month repeat-dose toxicology study in monkeys, QTcB prolongation (>30 msec) was noted in individual animals at exposures corresponding to 0.7 and 2.3 times the AUC in patients administered the recommended daily dose. fda.gov QTc interval prolongation has also been observed in nonclinical and clinical safety findings. fda.gov.tw
Reproductive and Developmental Toxicity
Fertility studies have not been specifically conducted with this compound in animals. hres.caswissmedic.cheuropa.eueuropa.eutga.gov.aumedsinfo.com.au However, undesirable effects on reproductive organs were observed in a 28-day repeat-dose toxicity study in rats. europa.eutga.gov.aumedsinfo.com.au Uterine atrophy was noted in female rats at non-tolerated dose levels approximately 1.7-fold the clinical exposure, which was reversible after a recovery period. hres.caeuropa.eu Testicular degeneration was observed in male rats at non-tolerated dose levels approximately 1.2-fold the clinical exposure in animals prematurely euthanized. hres.caeuropa.eu
In embryofoetal development studies in rats, lower foetal body weights and delayed skeletal ossification occurred in the absence of maternal toxicity. hres.ca Animal studies indicate that this compound crosses the placenta and is found in foetal plasma. swissmedic.ch In non-clinical embryo-foetal toxicity studies, this compound was associated with maternal toxicity and spontaneous abortions, decreased foetal body weights, delayed bone formation, and variation in organ development (small spleen). swissmedic.ch Embryo-foetal mortality and growth alteration were seen in animal studies starting at approximately 2 times the steady-state clinical exposure based on the AUC at the recommended human dose. fda.govtga.gov.aumedsinfo.com.autibsovo.com Based on animal data, this compound may cause fetal harm if administered during pregnancy. fda.govtga.gov.aumedsinfo.com.autibsovo.comoncodaily.com
Placental Transferfda.gov
Preclinical studies conducted in animals have provided insights into the potential for this compound to cross the placental barrier. Animal studies indicate that this compound crosses the placenta and is found in fetal plasma. medsinfo.com.aueuropa.eu
Understanding placental transfer is a vital aspect of assessing potential risks to the developing fetus. mdpi.com The placenta acts as a barrier between the mother and the fetus, but many substances, including therapeutic drugs, can traverse this barrier through various mechanisms such as passive diffusion or active transport. mdpi.commaterialneutral.info While the human placental barrier changes throughout pregnancy, becoming thinner in later stages to facilitate exchange, it is not an impenetrable barrier. materialneutral.info
Animal models, such as rats and rabbits, are commonly used to evaluate the fetotoxic impact and placental transfer of xenobiotic compounds. mdpi.com Studies in these models have demonstrated that this compound is present in fetal plasma after administration to pregnant animals. medsinfo.com.aueuropa.eu
Embryofoetal Development No Adverse Effect Levelsfda.gov
Embryofoetal development studies are conducted in animals to evaluate the potential for a substance to cause adverse effects on the developing embryo and fetus. These studies aim to identify the doses at which no adverse effects are observed, known as the No Observed Adverse Effect Level (NOAEL).
In embryofoetal development studies conducted with this compound in rats, lower fetal body weights and delayed skeletal ossification were observed. europa.euhres.caswissmedic.ch These effects occurred in the absence of maternal toxicity in rats. europa.euhres.caswissmedic.ch
Studies in rabbits also showed effects on embryofoetal development. In rabbits, maternal toxicity, spontaneous abortions, decreased fetal body weights, increased post-implantation loss, delayed skeletal ossification, and visceral development variations (specifically, a small spleen) were observed. europa.euhres.ca
Based on these animal studies, the no adverse effect levels (NOAELs) for embryofoetal development have been determined. In rats, the NOAEL for embryofoetal development was found to be 0.4-fold the clinical exposure (based on AUC). europa.eu In rabbits, the NOAEL was 1.4-fold the clinical exposure (based on AUC). europa.eu
Reproductive toxicity, including embryofetal mortality and growth alteration, has been observed in animal studies at exposures starting at approximately 2-fold the steady-state clinical exposure at the recommended human dose (based on AUC). medsinfo.com.autga.gov.au
The findings from these preclinical studies indicate that this compound has the potential to cause embryo-foetal toxicity, which is considered an important potential risk based on non-clinical data. swissmedic.ch
Summary of Embryofoetal Development Findings and NOAELs
| Species | Observed Effects | Embryofoetal Development NOAEL (relative to clinical AUC) europa.eu |
| Rat | Lower fetal body weights, delayed skeletal ossification, developmental variation of major blood vessels europa.euhres.caswissmedic.ch | 0.4-fold |
| Rabbit | Maternal toxicity, spontaneous abortions, decreased fetal body weights, increased post implantation loss, delayed skeletal ossification, visceral development variation (small spleen) europa.euhres.ca | 1.4-fold |
These preclinical data highlight the potential risks of this compound exposure during pregnancy and underscore the importance of considering these findings in a clinical context.
Clinical Development and Efficacy of Ivosidenib in Oncological Contexts
Monotherapy Clinical Trials
Acute Myeloid Leukemia (AML)
Ivosidenib monotherapy has been investigated in clinical trials for patients with IDH1-mutated AML.
| Response Type | Rate (95% CI) in R/R AML (Phase 1) | Rate (95% CI) in R/R AML (Chinese Registry Study) |
| ORR | 42% | Not specified |
| CR | 24% | 36.7% (CR + CRh) mednexus.org |
| CR+CRh | 32% researchgate.net | 36.7% (19.9%–56.1%) mednexus.org |
This compound monotherapy has also been evaluated in patients with newly diagnosed IDH1-mutated AML who are older adults or have comorbidities precluding intensive induction chemotherapy nih.gov. In a phase 1 study, this compound monotherapy in this population (median age 76.5 years) achieved a CR/CRh rate of 42.4% nih.gov. The CR rate was 30.3% nih.gov.
| Response Type | Rate (95% CI) in Newly Diagnosed AML (Monotherapy) |
| ORR | 54.5% (36.4%–71.9%) nih.gov |
| CR | 30.3% (15.6%–48.7%) nih.gov |
| CR+CRh | 42.4% (25.5%–60.8%) nih.gov |
As seen in the tables above, this compound monotherapy has demonstrated objective response rates and complete remission rates in both R/R and newly diagnosed IDH1-mutated AML populations nih.govresearchgate.netmednexus.org. In R/R AML, the ORR was 42% and the CR+CRh rate was 32% in a pivotal phase 1 study researchgate.net. In newly diagnosed AML patients ineligible for intensive chemotherapy, this compound monotherapy resulted in a CR/CRh rate of 42.4% and a CR rate of 30.3% nih.gov.
Cholangiocarcinoma (CCA)
This compound monotherapy has shown efficacy in patients with previously treated, unresectable or metastatic IDH1-mutated cholangiocarcinoma nih.govccanewsonline.com. The phase 3 ClarIDHy trial evaluated this compound versus placebo in this population vhio.nettibsovopro.com. The primary endpoint of progression-free survival (PFS) was significantly improved with this compound compared to placebo nih.govascopubs.orgtibsovopro.com. The median PFS was 2.7 months for this compound versus 1.4 months for placebo nih.govtibsovopro.com. This represented a 63% reduction in the risk of progression or death nih.gov.
| Endpoint | This compound Arm (ClarIDHy) | Placebo Arm (ClarIDHy) | Hazard Ratio (95% CI) | P-value |
| Median PFS | 2.7 months nih.govtibsovopro.com | 1.4 months nih.govtibsovopro.com | 0.37 (0.25–0.54) nih.gov | < 0.0001 nih.gov |
| Median OS (Unadjusted) | 10.3 months nih.govoncnursingnews.com | 7.5 months nih.govoncnursingnews.com | 0.79 (0.56–1.12) ascopubs.org | 0.093 ascopubs.org |
| Median OS (Adjusted) | 10.3 months nih.govoncnursingnews.com | 5.1 months nih.govascopubs.orgtibsovopro.comoncnursingnews.com | 0.49 (0.34–0.70) ascopubs.orgtibsovopro.comoncnursingnews.com | < 0.0001 ascopubs.org |
| ORR | 2.4% ascopubs.org | 0% ascopubs.org | - | - |
| Stable Disease | 50.8% ascopubs.org | 27.9% ascopubs.org | - | - |
| Disease Control Rate (DCR) | 71.4% oncnursingnews.com | Not specified | - | - |
Locally Advanced or Metastatic IDH1-Mutated CCA
Cholangiocarcinoma (CCA) is a rare and aggressive cancer with a poor prognosis, and IDH1 mutations occur in approximately 10-20% of intrahepatic CCA cases. researchgate.nettandfonline.com this compound has been specifically developed and evaluated for the treatment of locally advanced or metastatic CCA with an IDH1 mutation, particularly in patients whose disease has progressed after prior systemic therapy. tandfonline.comccanewsonline.com
ClarIDHy Phase 3 Trial Outcomes
The ClarIDHy trial (NCT02989857) was a pivotal global Phase 3, randomized, double-blind, placebo-controlled study evaluating this compound in patients with previously treated, unresectable or metastatic IDH1-mutated CCA. ascopubs.orgtibsovopro.comnih.gov Patients in the study had experienced disease progression on prior therapy and were randomized to receive either this compound or placebo. tibsovopro.comascopost.com Crossover from the placebo arm to the this compound arm was permitted upon radiographic disease progression. nih.govascopost.com
The primary endpoint of the ClarIDHy trial was progression-free survival (PFS) as assessed by blinded independent radiology review. tibsovopro.comnih.gov The study demonstrated a statistically significant improvement in PFS with this compound compared to placebo. ascopubs.orgnih.govagios.com The median PFS in the this compound arm was 2.7 months (95% confidence interval [CI]: 1.6–4.2), compared to 1.4 months (95% CI: 1.4–1.6) in the placebo arm, with a hazard ratio (HR) of 0.37 (95% CI: 0.25–0.54; one-sided p<0.0001). ascopubs.orgnih.govemjreviews.com This represented nearly a doubling of median PFS with this compound. tibsovopro.com PFS results were consistent across all subgroups analyzed. emjreviews.com
Below is a table summarizing the PFS outcomes from the ClarIDHy trial:
| Endpoint | This compound (n=123) | Placebo (n=59) | Hazard Ratio (95% CI) | One-sided p-value |
| Median PFS (months) | 2.7 (1.6–4.2) | 1.4 (1.4–1.6) | 0.37 (0.25–0.54) | <0.0001 |
To account for the impact of crossover, a prespecified rank-preserving structural failure time (RPSFT) model was used. ascopost.comemjreviews.comnih.gov The RPSFT-adjusted median OS for the placebo group was 5.1 months (95% CI: 3.8–7.6 months), resulting in a statistically significant improvement in median OS with this compound compared with placebo (HR: 0.49; 95% CI: 0.34–0.70; one-sided p<0.0001). ascopubs.orgascopost.comemjreviews.com The 12-month survival rate was 43% for the this compound group versus 36% for the placebo group. nih.gov
Below is a table summarizing the OS outcomes from the ClarIDHy trial:
| Analysis Method | Group | Median OS (months) (95% CI) | Hazard Ratio (95% CI) | One-sided p-value |
| Intention-to-Treat | This compound | 10.3 (7.8–12.4) | 0.79 (0.56–1.12) | 0.093 |
| Placebo | 7.5 (4.8–11.1) | |||
| RPSFT-Adjusted | This compound | 10.3 | 0.49 (0.34–0.70) | <0.0001 |
| Placebo | 5.1 (3.8–7.6) |
The objective response rate (ORR) in the ClarIDHy trial was 2.4% (3 partial responses) in the this compound arm compared to 0% in the placebo arm. ascopubs.org The stable disease rate was 50.8% with this compound versus 27.9% with placebo. ascopubs.org The disease control rate observed with this compound was primarily attributed to the stable disease rate. nih.gov
Other IDH1-Mutated Malignancies Under Investigation
Beyond cholangiocarcinoma, this compound is being investigated in clinical trials for other malignancies that harbor IDH1 mutations. clinicaltrials.euucsf.edu
Myelodysplastic syndromes (MDS) are a group of bone marrow disorders, and IDH1 mutations are detected in approximately 3% of cases, often associated with a poor prognosis. bloodcancerstoday.com this compound has shown promise in treating MDS patients with IDH1 mutations. bloodcancerstoday.comhealthtree.org
Approval for this compound in relapsed or refractory MDS with a susceptible IDH1 mutation was based on the results of trial AG120-C-001 (NCT02074839), an open-label, single-arm, multicenter trial. fda.gov In this study of 18 adult patients, the complete remission (CR) rate was 38.9% (95% CI: 17.3, 64.3). fda.gov The median time-to-CR was 1.9 months, and the median CR duration was not estimable. fda.gov Among patients dependent on red blood cell and/or platelet transfusions at baseline, 67% became transfusion independent during any 56-day post-baseline period. fda.gov
This compound is also being evaluated in other solid tumors harboring IDH1 mutations, such as chondrosarcoma and glioma. servier.comucsf.edumdpi.com
Chondrosarcoma is a rare bone cancer, with conventional chondrosarcoma being the most common subtype, and approximately half of these cases have IDH1 mutations. servier.comascopubs.org There are currently no approved medications for conventional chondrosarcoma, and surgery is the primary treatment. servier.com A Phase 1 study (NCT02073994) investigated this compound monotherapy in patients with advanced IDH1-mutated solid tumors, including conventional chondrosarcoma. ascopubs.orgaacrjournals.org In 13 patients with conventional chondrosarcoma, the objective response rate was 23.1%, and the median duration of response was 53.5 months. aacrjournals.org The median progression-free survival was 7.4 months. ascopubs.orgaacrjournals.org Some patients in this study demonstrated long-term disease control, with some continuing treatment for over 6 or 7 years. ascopubs.orgaacrjournals.org A Phase 3 study, CHONQUER (NCT06127407), is currently ongoing to further evaluate this compound in patients with locally advanced or metastatic conventional chondrosarcoma with an IDH1 mutation. servier.commskcc.orgsarcoma-patients.org
In glioma, a type of brain cancer, IDH1 mutations are also observed. servier.commdpi.com A Phase 1 study of this compound in patients with recurrent IDH1-mutant non-enhancing glioma showed clinical activity, with a median progression-free survival of 13.6 months and stable disease achieved in a significant proportion of patients. touchoncology.com While this compound has shown preliminary activity in IDH1-mutant glioma, its use may be influenced by its brain penetrance compared to other IDH inhibitors. touchoncology.comoup.comnih.gov Clinical trials are ongoing to further investigate this compound in solid tumors and gliomas with IDH1 mutations, sometimes in combination with other therapies. ucsf.edumdpi.commayo.edu
Histiocytic Disorders
Clinical trials are exploring the effectiveness of this compound in treating histiocytic disorders with IDH1 mutations. clinicaltrials.euclinconnect.iogeorgiacancerinfo.org A Phase II Pediatric MATCH trial is studying this compound in treating advanced solid tumors, lymphomas, or histiocytic disorders that have IDH1 genetic alterations in young patients. clinconnect.iogeorgiacancerinfo.orgresearcherprofiles.orgucsf.edu The primary objective of this trial is to determine the objective response rate (ORR), including complete response and partial response, in pediatric patients with these conditions and IDH1 pathway alterations who are treated with this compound. ucsf.edu Secondary objectives include estimating the progression-free survival in this patient population. ucsf.edu This trial is active but not currently recruiting new participants. clinconnect.io
Clonal Cytopenia of Undetermined Significance
This compound is being investigated for its potential in treating clonal cytopenia of undetermined significance (CCUS) in patients with IDH1 mutations. postersessiononline.euashpublications.orgclinicaltrial.beashpublications.orgcancer.govresearchgate.netgatewaycr.org CCUS is a condition characterized by low blood cell counts and the presence of acquired mutations, which carries a high risk of progressing to myeloid neoplasms like acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS). postersessiononline.euashpublications.orggatewaycr.org Currently, there are no established preventative therapies for patients with CCUS. postersessiononline.euashpublications.org
A Phase II study (NCT05030441), known as the Preventing IDH Mutant Myeloid Neoplasm (PIMM) study, is an open-label, multicenter pilot study evaluating the efficacy of this compound in adults with IDH1-mutant CCUS. ashpublications.orgclinicaltrial.beashpublications.orgresearchgate.net The primary objective is to determine if this compound treatment can induce a hematologic response in these patients, aiming to establish proof of principle that this compound is potentially efficacious in improving blood count abnormalities and can modify the biology of the disease. clinicaltrial.beashpublications.orgcancer.gov Secondary objectives include determining AML- or MDS-free survival among treated patients. cancer.gov The study includes eligible individuals with unexplained cytopenia for at least six months and a confirmed IDH1 gene mutation (R132) with a variant allele frequency (VAF) >2%. ashpublications.orgclinicaltrial.be Patients with a myeloid malignancy are excluded. ashpublications.orgclinicaltrial.be This study is also offered with a decentralized, remote structure to improve accessibility for this rare patient population. postersessiononline.euashpublications.orgclinicaltrial.beashpublications.org
Combination Therapy Clinical Trials
This compound is being evaluated in combination with other therapies in clinical trials for various conditions. clinicaltrials.eu
This compound with Azacitidine in AML
The combination of this compound and azacitidine has been investigated in clinical trials for patients with newly diagnosed IDH1-mutated AML who are ineligible for intensive chemotherapy. nih.govbjh.beascopubs.orgesmo.orgbloodcancerstoday.comresearchgate.netyoutube.comascopost.comnih.govashpublications.orgmycancergenome.orgtibsovo.comeuclinicaltrials.euclinicaltrials.euashpublications.org This combination targets the IDH1 mutation present in 6-10% of AML patients, which is associated with a poorer prognosis, particularly in older adults. bjh.beesmo.org
The AGILE study showed that this compound plus azacitidine significantly prolonged EFS and OS compared to placebo plus azacitidine. nih.govbjh.beascopubs.orgesmo.orgbloodcancerstoday.comresearchgate.netyoutube.comascopost.comnih.govashpublications.orgmycancergenome.org
At a median follow-up of 12.4 months, EFS was significantly longer in the this compound plus azacitidine group, with a hazard ratio (HR) of 0.33 (95% CI 0.16 to 0.69; p = 0.002). bjh.beesmo.orgbloodcancerstoday.comashpublications.org The estimated probability of remaining event-free at 12 months was 37% with this compound plus azacitidine compared to 12% with placebo plus azacitidine. bjh.bebloodcancerstoday.com Due to a high incidence of treatment failure in both arms by week 24, the median EFS was short at 0.03 months for both groups in the initial analysis. bloodcancerstoday.comnih.gov
Median OS was significantly longer with this compound plus azacitidine. bjh.beesmo.orgbloodcancerstoday.comresearchgate.netascopost.comashpublications.org In the initial analysis (median follow-up 15.1 months), median OS was 24.0 months with this compound plus azacitidine versus 7.9 months with placebo plus azacitidine (HR: 0.44; one-sided p-value = 0.0005). nih.govbjh.beascopubs.orgesmo.orgbloodcancerstoday.comresearchgate.netascopost.comashpublications.orgtibsovo.com Updated data (median follow-up 28.6 months) showed a median OS of 29.3 months for this compound plus azacitidine versus 7.9 months for placebo plus azacitidine (HR 0.42 [0.27, 0.65]; one-sided p-value <0.0001). nih.govascopubs.orgresearchgate.net OS rates at 12 months were 62.9% and 38.3%, and at 24 months were 53.1% and 17.4% for this compound plus azacitidine and placebo plus azacitidine, respectively. nih.govascopubs.orgresearchgate.net
| Endpoint | This compound + Azacitidine | Placebo + Azacitidine | Hazard Ratio (95% CI) | p-value | Median Follow-up |
| Median EFS (months) | 0.03 | 0.03 | 0.33 (0.16, 0.69) | 0.002 | 12.4 months |
| 12-month EFS Rate | 37% | 12% | - | - | 12.4 months |
| Median OS (months) | 24.0 | 7.9 | 0.44 (0.27, 0.73) | 0.0005 | 15.1 months |
| Median OS (months) | 29.3 | 7.9 | 0.42 (0.27, 0.65) | <0.0001 | 28.6 months |
| 12-month OS Rate | 62.9% | 38.3% | - | - | 28.6 months |
| 24-month OS Rate | 53.1% | 17.4% | - | - | 28.6 months |
In the AGILE study, the complete remission (CR) rate was significantly higher in the this compound plus azacitidine arm compared to the placebo plus azacitidine arm. nih.govbjh.beesmo.orgbloodcancerstoday.comresearchgate.netascopost.comashpublications.orgmycancergenome.org The CR rate was 47.2% (34 out of 72 patients) with this compound plus azacitidine versus 14.9% (11 out of 74 patients) with placebo plus azacitidine (p < 0.0001). bjh.bebloodcancerstoday.comresearchgate.netascopost.comashpublications.org The rate of CR or complete remission with partial hematologic recovery (CRh) was 52.8% with this compound plus azacitidine versus 17.6% with placebo plus azacitidine (p < 0.0001). ashpublications.orgtibsovo.com
The complete remissions achieved with this compound plus azacitidine also proved to be more durable. bjh.bebloodcancerstoday.com The median duration of complete remission was not reached in the this compound plus azacitidine cohort, while it was 11.2 months in the placebo plus azacitidine group. bloodcancerstoday.com The estimated probability of a patient remaining in complete remission at 12 months was 88% with this compound plus azacitidine compared to 36% with placebo plus azacitidine. bjh.bebloodcancerstoday.com The median time to CR was 4.3 months with this compound plus azacitidine versus 3.8 months with placebo plus azacitidine. bloodcancerstoday.comashpublications.org
Data on Complete Remission in AGILE Study:
| Endpoint | This compound + Azacitidine | Placebo + Azacitidine | p-value |
| Complete Remission Rate | 47.2% (34/72) | 14.9% (11/74) | < 0.0001 |
| CR + CRh Rate | 52.8% (38/72) | 17.6% (13/74) | < 0.0001 |
| Median Duration of CR | Not reached | 11.2 months | - |
| 12-month Probability of CR | 88% | 36% | - |
| Median Time to CR | 4.3 months | 3.8 months | - |
Among patients who were transfusion dependent at baseline, a higher percentage converted to transfusion independence with this compound plus azacitidine (46%) than with placebo plus azacitidine (18%). bjh.be
This compound with Venetoclax (B612062) in Hematologic Malignancies
The combination of this compound and venetoclax, with or without azacitidine, has been evaluated in patients with IDH1-mutated myeloid malignancies, including AML and high-risk myelodysplastic syndrome (MDS) or myeloproliferative neoplasm (MPN). A phase 1b/2 clinical trial (NCT03471260) assessed the safety and efficacy of this compound plus venetoclax ± azacitidine in this patient population. targetedonc.comnih.govashpublications.orgasco.org
Updated results from the phase 1b/2 study with a median follow-up of 36 months showed durable responses. ashpublications.org The median event-free survival (EFS) was 50.4 months, with a 3-year EFS rate of 67.3%. ashpublications.orgresearchgate.net EFS was lower in patients who received the this compound plus venetoclax doublet compared to the triplet regimen including azacitidine. ashpublications.orgresearchgate.net The median duration of response (DOR) was 43.4 months, with an estimated 3-year DOR of 58.5%. ashpublications.org
These findings suggest that the combination of this compound and venetoclax, particularly when including azacitidine, is highly effective in achieving deep and durable remissions in patients with IDH1-mutated hematologic malignancies. ashpublications.orgresearchgate.net
Table 1: Efficacy of this compound Combinations in IDH1-Mutated Hematologic Malignancies (Phase 1b/2 Study)
| Endpoint | Overall (n=54) | Treatment-Naïve (Phase 1b) | Relapsed/Refractory (Phase 1b) | Triplet Regimen (Updated) | Doublet Regimen (Updated) |
| ORR | 94% | - | - | - | - |
| CRc | 93% | 100% | 75% | 93% | 83% |
| MRD Negativity (Flow, among CRc) | 77% (n=37/48) | 50% | - | 86% | 50% |
| Median EFS | - | - | - | 50.4 months | Lower |
| 3-year EFS | - | - | - | 67.3% | Lower |
| Median DOR | - | - | - | 43.4 months | - |
| 3-year DOR | - | - | - | 58.5% | - |
| 3-year OS (ND AML) | - | - | - | 71.4% | - |
This compound with Ruxolitinib (B1666119) in Myeloproliferative Neoplasms
Clinical trials are exploring the combination of this compound with ruxolitinib for advanced myeloproliferative neoplasms (MPNs). clinicaltrials.eu Ruxolitinib is a Janus kinase (JAK) inhibitor widely used in MPNs, demonstrating efficacy in reducing splenomegaly and improving symptoms. targetedonc.comnih.gov While ruxolitinib has shown clinical benefit in MPNs, the combination with this compound is being investigated, particularly in the context of IDH1 mutations which can occur in MPNs. clinicaltrials.eu
This compound with Gilteritinib in FLT3/IDH1 or FLT3/IDH2-Mutated AML
The co-occurrence of IDH1 or IDH2 mutations with FLT3 mutations is observed in AML. mdanderson.org Strategies combining inhibitors targeting these concurrent mutations are being explored. Gilteritinib is a potent FLT3 inhibitor with demonstrated efficacy in FLT3-mutated AML. targetedonc.com
Post-Transplant Maintenance Therapy
Relapse after allogeneic hematopoietic cell transplantation (HCT) is a significant challenge in AML. aacrjournals.orgmassgeneral.org Maintenance therapy post-HCT aims to reduce the risk of relapse. This compound has been investigated as maintenance therapy following HCT in patients with IDH1-mutated AML. clinicaltrials.euaacrjournals.orgmassgeneral.orgmedicom-publishers.comresearchgate.net
Eight patients completed all 12 cycles of protocol-assigned therapy. massgeneral.org Only one patient discontinued (B1498344) treatment due to adverse events. massgeneral.org These findings suggest that this compound is well-tolerated and shows promising efficacy as post-HCT maintenance therapy in patients with IDH1-mutated AML, with low rates of relapse and NRM and favorable survival estimates. aacrjournals.orgmassgeneral.orgmedicom-publishers.comresearchgate.net
Table 2: Efficacy of this compound as Post-Transplant Maintenance Therapy (Phase 1 Study)
| Endpoint | 2-Year Estimate |
| Cumulative Incidence of Relapse | 19% |
| Cumulative Incidence of NRM | 0% |
| Progression-Free Survival (PFS) | 81% |
| Overall Survival (OS) | 88% |
Clinical Pharmacokinetics and Pharmacodynamics of Ivosidenib
Absorption and Bioavailability Characteristics
Following oral administration, ivosidenib is readily absorbed from the gastrointestinal tract. nih.gov
This compound demonstrates rapid absorption after being taken orally. drugbank.com The time to reach the maximum plasma concentration (Tmax) is observed to be between approximately 2 to 4 hours after a single dose in various patient populations, including those with acute myeloid leukemia (AML), cholangiocarcinoma, and other advanced solid tumors. drugbank.comnih.govfda.govnih.govnih.gov In healthy subjects, the median Tmax for both unchanged this compound and total radioactivity in plasma was 4 hours. nih.gov Similarly, in patients with advanced hematologic malignancies, the median Tmax was around 3 hours. ascopubs.org
The presence of food, particularly a high-fat meal, has a notable impact on the bioavailability of this compound. fda.gov Administration of this compound with a high-fat, high-calorie meal (approximately 900 to 1,000 calories) resulted in a significant increase in its plasma concentration. agios.comfda.gov Specifically, the peak plasma concentration (Cmax) of this compound increased by approximately 98% to 100%, while the total exposure, as measured by the area under the curve (AUC), increased by about 25% when co-administered with a high-fat meal compared to a fasted state. agios.comfda.govmedscape.com Due to this effect, it is recommended to avoid taking this compound with a high-fat meal. fda.govtibsovo.com
| Pharmacokinetic Parameter | Value | Condition | Patient Population |
| Median Tmax (single dose) | ~2-4 hours | Fasted | Patients with AML, Cholangiocarcinoma, Solid Tumors |
| Median Tmax (single dose) | 4 hours | Fasted | Healthy Subjects |
| Increase in Cmax | ~98-100% | With High-Fat Meal | Healthy Subjects |
| Increase in AUC | ~25% | With High-Fat Meal | Healthy Subjects |
Distribution Profile
Once absorbed, this compound distributes throughout the body.
The apparent volume of distribution (Vd) of this compound at a steady state is large, indicating extensive distribution into tissues. drugbank.com However, the specific value varies depending on the patient population studied. In patients with relapsed or refractory AML, the apparent volume of distribution is approximately 403 L. drugbank.comnih.gov For patients with newly diagnosed AML who were also treated with azacitidine, this value is 504 L, and for patients with cholangiocarcinoma, it is 706 L. drugbank.comnih.gov A population pharmacokinetic model described the apparent central volume of distribution as 234 L. nih.govashpublications.org
This compound is highly bound to plasma proteins in vitro, with a binding range of 92% to 96%. drugbank.comfda.govmedscape.com This high degree of protein binding suggests that a small fraction of the drug is in its unbound, pharmacologically active form in the circulation.
| Distribution Parameter | Value | Patient Population / Condition |
| Apparent Volume of Distribution (Vd/Fss) | 403 L | Relapsed or Refractory AML |
| Apparent Volume of Distribution (Vd/Fss) | 504 L | Newly Diagnosed AML (with azacitidine) |
| Apparent Volume of Distribution (Vd/Fss) | 706 L | Cholangiocarcinoma |
| Apparent Central Volume of Distribution (Vc/F) | 234 L | Advanced Hematologic Malignancies |
| Plasma Protein Binding | 92-96% | In vitro |
Metabolism Pathways and Metabolite Characterization
This compound undergoes metabolism to be cleared from the body. The primary route of metabolism for this compound is through oxidation, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. drugbank.commedscape.com Minor metabolic pathways include N-dealkylation and hydrolysis. drugbank.com
Predominant Role of CYP3A4-Mediated Oxidation
This compound is primarily metabolized through oxidation, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP3A4. nih.govnih.gov Preclinical studies have identified oxidative metabolism as the major pathway for the elimination of this compound. nih.govresearchgate.net While this compound is mainly metabolized by CYP3A4, it also acts as an inducer of this enzyme. nih.govnih.gov This is evidenced by observed increases in the ratios of 4β-hydroxycholesterol to cholesterol, a known marker of CYP3A activity. nih.gov This autoinduction of its own metabolism may contribute to an increase in its apparent clearance over time. nih.gov
Uncharacterized Oxidative Metabolites
Following oral administration, this compound is slowly metabolized into multiple oxidative metabolites. researchgate.netnih.govresearchgate.net Studies have structurally identified thirteen metabolites in the excreta. nih.govresearchgate.net However, despite the identification of these metabolites, unchanged this compound remains the only significant circulating component detected in plasma, accounting for 92.4% of the total drug-related material in circulation. nih.govresearchgate.net The specific biological activities of these hydroxylated metabolites have not yet been fully characterized. researchgate.net
Elimination and Excretion Routes
The elimination of this compound from the body occurs over a prolonged period, consistent with its long half-life. nih.gov The primary route of excretion is through the feces.
Primary Fecal Elimination
Studies tracking radiolabeled this compound have shown that the vast majority of the administered dose is eliminated in the feces. nih.govresearchgate.net Approximately 77% to 77.4% of the total dose is recovered in feces. drugbank.comnih.govdrugs.com This clearly establishes fecal excretion as the principal route of elimination for this compound and its metabolites. researchgate.netnih.gov
Unchanged Drug Excretion in Feces and Urine
A significant portion of the excreted drug is the unchanged parent compound. nih.gov In feces, unchanged this compound accounts for approximately 67% of the administered dose. nih.govdrugbank.comnih.govdrugs.com A smaller amount, around 17%, is excreted in the urine. drugbank.comresearchgate.netdrugs.com Of the portion recovered in urine, about 10% is in the form of unchanged this compound. drugbank.comresearchgate.netdrugs.com
| Excretion Route | Total Radioactivity Recovered (% of Dose) | Unchanged this compound (% of Dose) |
|---|---|---|
| Feces | ~77% | ~67% |
| Urine | ~17% | ~10% |
Pharmacodynamic Markers and Relationships
The primary pharmacodynamic effect of this compound is the inhibition of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, which leads to a significant reduction in the levels of the oncometabolite 2-hydroxyglutarate (2-HG). asco.orgmdpi.comnih.gov Plasma 2-HG concentrations serve as a key biomarker for the biological activity of the drug. nih.gov
In clinical studies involving patients with advanced solid tumors, such as cholangiocarcinoma, this compound treatment resulted in substantial reductions in plasma 2-HG levels, with decreases of up to 98%. nih.gov The reduced concentrations approached those observed in healthy individuals. nih.govspringermedizin.deresearchgate.net This robust suppression of 2-HG is observed at various dose levels and is maintained over time with continued treatment. nih.govnih.gov For instance, in patients with cholangiocarcinoma, the mean plasma 2-HG concentration was reduced from 1108 ng/mL at baseline to 97.7 ng/mL after the first cycle of treatment. springermedizin.deresearchgate.net
The relationship between this compound exposure (as measured by plasma concentration) and 2-HG inhibition is clear, with a dose- and exposure-dependent reduction in tumor 2-HG levels demonstrated in preclinical models. nih.gov In patients, a maximal and persistent inhibition of plasma 2-HG is seen with the 500 mg once-daily dosage, and no significant additional reduction is observed at higher doses. nih.govnih.gov The reduction of 2-HG in plasma has been shown to correlate with the reduction in bone marrow, suggesting plasma levels can be a surrogate marker. nih.gov While the suppression of 2-HG is a direct pharmacodynamic effect, its correlation with clinical response is still under investigation, as primary resistance has been observed despite 2-HG reduction in some cases. mdpi.comnih.gov
Dose-Dependent Reduction of 2-HG Levels in Plasma and Bone Marrow
This compound administration leads to a rapid and sustained dose-dependent reduction of 2-HG levels in both plasma and bone marrow of patients with IDH1-mutant malignancies. nih.govashpublications.org In a phase 1 study involving patients with advanced hematologic malignancies, oral doses of this compound ranging from 100 mg twice daily to 1200 mg once daily were evaluated. nih.gov The results demonstrated that plasma 2-HG concentrations were maximally and persistently inhibited in the majority of patients receiving the 500 mg once daily (QD) dose, with levels approaching those observed in healthy individuals. nih.govresearchgate.net
Similarly, in patients with IDH1-mutant cholangiocarcinoma and chondrosarcoma, multiple doses of this compound resulted in plasma 2-HG levels being reduced by up to 98%, reaching concentrations comparable to those in healthy subjects. nih.gov This robust inhibition was observed across various dose levels, with steady-state plasma 2-HG inhibition being achieved by Cycle 1 Day 15 for most patients and maintained throughout the treatment course. nih.govgcs-web.com A corresponding reduction in 2-HG concentrations has also been observed in bone marrow. nih.gov After multiple doses of this compound 500 mg QD, a greater than 90% reduction in bone marrow 2-HG concentrations was noted. nih.gov
| Matrix | Patient Population | Maximum 2-HG Reduction | Time to Steady-State Inhibition | Reference |
|---|---|---|---|---|
| Plasma | Advanced Hematologic Malignancies | Maximal and persistent inhibition at 500 mg QD | Cycle 1 Day 15 | nih.govgcs-web.com |
| Plasma | Cholangiocarcinoma/Chondrosarcoma | Up to 98% | Cycle 1 Day 15 | nih.gov |
| Bone Marrow | Advanced Hematologic Malignancies | >90% at 500 mg QD | Not specified | nih.gov |
| Plasma | Advanced IDH1-mutant Cholangiocarcinoma | Average of 75.0% at steady state | Cycle 2 Day 1 | nih.gov |
Maximal 2-HG Inhibition and Correlation with Efficacy
Maximal inhibition of 2-HG is typically achieved at an this compound dose of 500 mg once daily, with no significant additional reduction observed at higher doses. nih.govnih.gov While this profound and sustained suppression of 2-HG demonstrates target engagement, the direct correlation between the level of 2-HG reduction and clinical efficacy is not always straightforward. nih.govnih.gov
Relationship Between this compound Exposure and 2-HG Reduction
There is a clear relationship between this compound exposure and the reduction of 2-HG levels, with near-maximal suppression observed across the therapeutic dose range. nih.govnih.gov In patients with advanced IDH1-mutant cholangiocarcinoma receiving 500 mg of this compound daily, plasma 2-HG percent suppression reached over 70% across the majority of the observed plasma this compound exposure range at steady state. nih.gov
The mean plasma 2-HG concentration in these patients was significantly reduced from 1108 ng/mL at baseline to 97.7 ng/mL by Cycle 2 Day 1, a level close to that seen in healthy individuals. nih.gov The exposure-response curve for 2-HG reduction appears to plateau at the 500 mg once-daily dose, indicating that this dose achieves near-maximal pharmacodynamic effect. nih.gov
Factors Affecting this compound Pharmacokinetics
The pharmacokinetic profile of this compound can be influenced by several intrinsic and extrinsic factors, although many patient-specific characteristics have been found to have no clinically significant impact.
Drug-Drug Interactions
This compound's metabolism is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, making it susceptible to interactions with drugs that inhibit or induce this pathway. serviermedical.usnih.gov
Co-administration of this compound with moderate to strong inhibitors of CYP3A4 can significantly increase this compound plasma concentrations. nih.govfda.gov This increased exposure may heighten the risk of QTc interval prolongation. fda.govtibsovopro.com Studies have shown that moderate-to-strong CYP3A4 inhibitors decrease this compound clearance. nih.govresearchgate.net For instance, co-administration with itraconazole, a strong CYP3A4 inhibitor, increased this compound's area under the curve (AUC) by 169%. researchgate.net Population pharmacokinetic modeling indicated that the moderate/strong CYP3A4 inhibitors voriconazole, fluconazole, and posaconazole (B62084) were associated with 36%, 41%, and 35% reductions in this compound clearance, respectively, leading to corresponding increases in AUC. ashpublications.org Therefore, it is recommended to consider alternative therapies that are not strong or moderate CYP3A4 inhibitors. tibsovopro.com
CYP3A4 Inducers (Moderate to Strong)
This compound's primary route of metabolism is through the cytochrome P450 3A4 (CYP3A4) enzyme system. tibsovopro.com Concomitant use of this compound with drugs that are moderate to strong inducers of CYP3A4 can significantly decrease the plasma concentration of this compound, potentially reducing its efficacy. medscape.com Because this compound itself is an inducer of CYP3A4, it can accelerate its own metabolism over time, a phenomenon known as autoinduction. nih.govmhmedical.com
Clinical drug interaction studies and pharmacokinetic modeling have been employed to quantify the impact of strong CYP3A4 inducers on this compound exposure. A key study involved the potent inducer rifampin. tibsovopro.com Physiologically based pharmacokinetic (PBPK) modeling predicted that the co-administration of this compound with rifampin would lead to a notable reduction in this compound's systemic exposure. tibsovopro.com
Due to this significant interaction, the concurrent use of this compound with strong CYP3A4 inducers such as rifampin, carbamazepine, and efavirenz (B1671121) is generally not recommended. medscape.comnih.gov If the use of a moderate or strong CYP3A4 inducer is unavoidable, careful monitoring of the patient's clinical response is crucial, although specific dose adjustments for this compound in this context have not been established. nih.gov The effect of weak CYP3A4 inducers on this compound pharmacokinetics is not considered clinically significant. nih.govasco.org
Table 1: Effect of Strong CYP3A4 Inducer on this compound Pharmacokinetics
| Co-administered Drug | Inducer Strength | This compound Parameter | Predicted Change |
| Rifampin | Strong | Steady-State AUC | ↓ 33% |
P-glycoprotein Inhibition
This compound has been identified as an inhibitor of the efflux transporter P-glycoprotein (P-gp). mhmedical.comnih.gov P-gp is present in various tissues throughout the body and plays a crucial role in the absorption and disposition of many drugs by actively transporting them out of cells. Inhibition of P-gp can lead to increased plasma concentrations of co-administered drugs that are P-gp substrates, potentially heightening their risk of toxicity. nih.gov
The inhibitory potential of this compound on P-gp has been evaluated through in vitro studies and PBPK modeling. nih.gov In vitro experiments demonstrated that this compound inhibits the P-gp-mediated transport of digoxin (B3395198), a classic P-gp substrate, in a concentration-dependent manner, with a half-maximal inhibitory concentration (IC50) of 19.6 μM. nih.gov
To further understand the clinical relevance of this interaction, PBPK models were used to simulate the effect of this compound on the pharmacokinetics of digoxin. The results of these simulations suggested that this compound has a minimal impact on the systemic exposure of digoxin. nih.gov The predicted area under the curve (AUC) ratio for digoxin when co-administered with this compound was close to 1, indicating no significant change in digoxin concentration. nih.gov Despite these modeling results, caution is still advised, and it is recommended to avoid the concurrent use of this compound with P-gp substrates where small changes in concentration could lead to serious toxicities. nih.govnih.gov
Table 2: Effect of this compound on P-glycoprotein Substrate (Digoxin)
| Parameter | Method | Substrate | Result |
| IC50 | In Vitro Assay | Digoxin | 19.6 μM |
| AUC Ratio | PBPK Modeling | Digoxin | 1.01 |
Mechanisms of Resistance to Ivosidenib
Primary Resistance Mechanisms
Primary resistance to ivosidenib refers to the absence of a complete response or complete response with partial hematologic recovery following initial treatment. Studies have identified baseline genetic alterations that are associated with a lower likelihood of responding to this compound monotherapy.
Potential for Proliferative and Pro-Survival Effects of RTK Activation
While the exact biological processes underlying the association between RTK pathway mutations and primary resistance are not fully elucidated, several hypotheses exist. One possibility is that the proliferative and pro-survival signals emanating from activated RTK pathways are sufficiently strong to reduce the dependence of cancer cells on the pro-oncogenic effects driven by the IDH1 mutation and its resulting oncometabolite, 2-hydroxyglutarate (2-HG). ashpublications.orgdovepress.com This suggests that in the presence of activating RTK mutations, inhibiting mutant IDH1 alone may not be sufficient to overcome the strong growth and survival signals from the RTK pathway.
Another hypothesis is that RTK pathway-activating mutations contribute to a differentiation block that persists even after the initiation of this compound treatment. ashpublications.orgdovepress.com Since this compound aims to restore cellular differentiation by reducing 2-HG levels, the presence of RTK pathway activation might counteract this differentiation-inducing effect.
Underscoring Complex Biology of Resistance
The association of baseline RTK pathway mutations with primary resistance underscores the complex biological landscape of IDH1-mutated malignancies and highlights that resistance is often multifactorial. ashpublications.orgresearchgate.netunifi.itmissionbio.com The presence of co-occurring mutations in pathways distinct from IDH1 can influence the initial response to targeted therapy. This complex biology suggests that a single-agent approach targeting only mutant IDH1 may be insufficient in patients with certain co-occurring genetic alterations, particularly those activating the RTK pathway. ashpublications.orgunifi.itmissionbio.com
Secondary (Acquired) Resistance Mechanisms
Secondary or acquired resistance develops in patients who initially respond to this compound but later experience disease relapse or progression. Similar to primary resistance, acquired resistance involves diverse molecular mechanisms. ashpublications.orgresearchgate.netunifi.ittandfonline.comoaepublish.com
Outgrowth of RTK Pathway Mutations
The emergence or outgrowth of clones harboring mutations in RTK pathway genes is a significant mechanism of acquired resistance to this compound. ashpublications.orgashpublications.orgnih.govmissionbio.comtandfonline.comoaepublish.com In patients who relapse after achieving a CR or CRh with this compound monotherapy, new RTK pathway mutations are frequently detected at the time of relapse that were not present at baseline. ashpublications.orgashpublications.orgnih.gov Studies in R/R AML have shown that mutations in RTK pathway genes are among the most frequent emergent mutations at relapse. ashpublications.orgashpublications.orgnih.gov For instance, in one study, RTK pathway mutations were identified at relapse or progression in 27% of patients analyzed, with KRAS mutations being more frequent at relapse compared to baseline. ashpublications.orgashpublications.orgtandfonline.com The outgrowth of these resistant subclones contributes to the loss of response to this compound.
2-HG-Restoring Mutations
Another key mechanism of acquired resistance involves mutations that restore or increase the levels of the oncometabolite 2-HG, thereby potentially overcoming the inhibitory effect of this compound. ashpublications.orgashpublications.orgtandfonline.comoaepublish.commdpi.commdpi.com These 2-HG-restoring mutations can occur either as second-site mutations within the IDH1 gene itself or as mutations in IDH2. ashpublications.orgashpublications.orgtandfonline.comoaepublish.commdpi.commdpi.com
Second-site mutations in IDH1 can emerge that alter the enzyme's structure, particularly in regions affecting this compound or cofactor (NADPH) binding, either directly or indirectly. ashpublications.orgmdpi.com These mutations can reduce the binding affinity of this compound or alter the enzyme's kinetics, allowing for renewed production of 2-HG despite the presence of the inhibitor. rcsb.org Examples of emergent second-site IDH1 mutations, such as IDH1-S280F, have been reported in patients who developed resistance. ashpublications.orgrcsb.org
Mutations in IDH2, specifically the canonical R140Q and R172K mutations, can also emerge at relapse. ashpublications.orgashpublications.orgtandfonline.comoaepublish.commdpi.commdpi.com The acquisition of an IDH2 mutation can lead to the production of 2-HG by the mutant IDH2 enzyme, effectively bypassing the inhibition of mutant IDH1 by this compound. ashpublications.orgashpublications.orgtandfonline.comoaepublish.commdpi.commdpi.com The emergence of IDH2 mutations has been observed at a similar frequency to that of RTK pathway mutations at the time of relapse in some patient cohorts. ashpublications.orgashpublications.orgtandfonline.com In some cases, both RTK pathway mutations and 2-HG-restoring mutations (in IDH1 and/or IDH2) have been detected concurrently at relapse, further illustrating the complex and often polyclonal nature of acquired resistance. ashpublications.orgashpublications.orgunifi.it
Table 2: Mechanisms of Acquired Resistance to this compound
| Mechanism | Description | Examples of Involved Genes/Mutations | Reference |
| Outgrowth of RTK Pathway Mutations | Emergence or expansion of clones with activating mutations in RTK pathway genes. | NRAS, KRAS, PTPN11, KIT, FLT3 | ashpublications.orgashpublications.orgnih.govmissionbio.commissionbio.comtandfonline.comoaepublish.com |
| 2-HG-Restoring Mutations | Mutations that restore or increase 2-HG production. | Second-site IDH1 mutations (e.g., S280F), IDH2 mutations (e.g., R140Q, R172K). | ashpublications.orgashpublications.orgtandfonline.comoaepublish.commdpi.commdpi.com |
The observation of multiple concurrent resistance mechanisms in individual patients underscores the complex biology driving clinical relapse following this compound monotherapy and has significant implications for the design of rational combination therapies. ashpublications.orgunifi.itmissionbio.comnih.gov
Second-Site IDH1 Mutations
One significant mechanism of acquired resistance involves the emergence of second-site mutations within the IDH1 gene itself. missionbio.comashpublications.orgunifi.itnih.govnih.gov These secondary mutations can occur in cis with the primary IDH1 mutation (on the same allele) and affect residues near the this compound or cofactor (NADPH) binding pocket or at the dimer interface of the IDH1 enzyme. ox.ac.ukashpublications.orgashpublications.orgunifi.it For instance, the emergence of the IDH1 D279N mutation in a patient with IDH1 R132C-mutated cholangiocarcinoma was associated with acquired resistance to this compound. researchgate.netnih.govnih.gov In vitro studies demonstrated that cells expressing the double-mutant IDH1 (R132H/D279N) were resistant to this compound. nih.govoaepublish.com While this double-mutant enzyme might produce 2-HG less efficiently than the single R132H mutant, its impaired binding to this compound allows it to continue producing 2-HG and promoting cellular transformation in the presence of the drug. nih.govnih.govoaepublish.com Similarly, the S280F substitution has been shown to hinder this compound binding to the IDH1 variant dimer-interface, leading to resistance. ashpublications.org
IDH2 Mutations
Another mechanism contributing to acquired resistance is the emergence of mutations in the IDH2 gene, often referred to as isoform switching. dovepress.comashpublications.orgunifi.itnih.govnih.govnih.govoaepublish.comaacrjournals.org This involves the acquisition of an activating IDH2 mutation in patients who initially had an IDH1 mutation. unifi.itnih.govoaepublish.comaacrjournals.org This allows for the restoration of 2-HG production through the mutated IDH2 enzyme, thereby circumventing the inhibition of mutant IDH1 by this compound. frontiersin.orgdovepress.comashpublications.orgunifi.itnih.gov In a study of relapsed/refractory AML patients treated with this compound, the emergence of IDH2 mutations, specifically R140Q, was observed at relapse. ashpublications.org While less frequent, emergence of IDH2-R172K has also been noted. ashpublications.org The emergence of IDH2 mutations can occur alongside second-site IDH1 mutations in some patients, highlighting the potential for multiple concurrent resistance mechanisms. ashpublications.orgunifi.it
Other 2-HG-Independent Pathways
Resistance to this compound is not solely mediated by the restoration of 2-HG production through IDH mutations. Other pathways, independent of 2-HG, also play a significant role in both primary and secondary resistance. ashpublications.orgnih.gov Mutations in receptor tyrosine kinase (RTK) pathway genes, such as NRAS, PTPN11, KRAS, and FLT3, have been associated with primary resistance to this compound. missionbio.comashpublications.orgunifi.itnih.govnih.govmdpi.com Furthermore, the emergence or outgrowth of mutations in RTK pathway genes is a significant mechanism of acquired resistance following this compound therapy. missionbio.comashpublications.orgnih.govnih.govmdpi.com These mutations can drive proliferative and pro-survival signals that may be sufficient to reduce dependence on 2-HG inhibition. dovepress.com Reactivation of RTK pathway signaling has been observed as a major mechanism of secondary resistance. ashpublications.orgnih.gov Other non-IDH related pathways have also been identified at relapse. ashpublications.orgnih.gov Sustained mitochondrial metabolism, particularly oxidative phosphorylation (OXPHOS) and fatty acid β-oxidation (FAO), has been observed in IDH mutant cell lines and patient samples, and this can contribute to resistance as this compound may reduce 2-HG levels without affecting these metabolic processes. mdpi.com Additionally, mutations in genes like TET2 and those in the MAPK pathway have been described in acquired resistance to this compound. nih.gov
Strategies to Overcome this compound Resistance
Addressing this compound resistance requires multifaceted strategies, including the development of novel inhibitors and the design of rational combination therapies.
Development of Novel Inhibitors
The emergence of second-site IDH1 mutations that impair this compound binding has driven the development of novel inhibitors designed to overcome these specific resistance mechanisms. ox.ac.ukresearchgate.netoaepublish.com For instance, the irreversible mutant IDH1 inhibitor LY3410738 has shown the ability to bind and inhibit the double-mutant IDH1 (R132H/D279N) in vitro, suggesting its potential to overcome resistance mediated by this mutation. researchgate.netnih.govnih.govoaepublish.com Olutasidenib is another novel mutant IDH1 inhibitor that has demonstrated activity against double-mutant IDH1 variants resistant to this compound, such as R132C/S280F and R132H/S280F, in non-clinical studies. ashpublications.orgtandfonline.com Mechanistically, olutasidenib's ability to overcome S280F-mediated resistance may be related to its 2:1 binding stoichiometry with the IDH1 variant dimer, compared to this compound's 1:1 stoichiometry. ashpublications.org These novel inhibitors represent a promising approach to target resistant IDH1 mutations.
Rational Combination Therapy Design
Given the complex and often concurrent nature of this compound resistance mechanisms, rational combination therapy is a critical strategy to improve outcomes and prevent or overcome resistance. missionbio.comdovepress.comunifi.itnih.gov Combining this compound with agents that target other resistance pathways or vulnerabilities can potentially enhance efficacy and prolong response duration. For example, targeting the RTK pathway, which is frequently implicated in resistance, could be a rational approach. missionbio.comashpublications.orgunifi.itnih.govnih.govmdpi.com Inhibition of STAT5 activity has also been shown to increase the differentiation response to IDH inhibitors in AML cells, including those with RTK and MAPK mutations linked to resistance, suggesting that combining STAT5 and IDH inhibitors could be beneficial. aacrjournals.org Preclinical studies have also suggested that IDH mutant cancer cells may be sensitive to PARP inhibitors, providing a rationale for combining this compound with PARP inhibitors like olaparib, particularly in BRCA1/2-proficient cancers where this compound may induce a BRCAness phenotype by targeting YTHDC2. mdpi.com Targeting mitochondrial metabolism with OXPHOS inhibitors has also shown potential to overcome resistance to IDH inhibitors in preclinical models. mdpi.com Sequential administration of IDH inhibitors (switching between IDH1 and IDH2 inhibitors) has also been proposed to circumvent resistance mediated by isoform switching. dovepress.comresearchgate.net Clinical trials evaluating this compound in combination with other therapies, such as azacitidine, have shown encouraging results. agios.comannualreviews.org The observation of multiple concurrent resistance mechanisms in individual patients highlights the importance of rational combination therapy design to address the heterogeneity of resistance. missionbio.comunifi.itnih.govresearchgate.net
Biomarker Research and Patient Selection in Ivosidenib Therapy
Importance of IDH1 Mutation Detection
Detection of IDH1 mutations is fundamental for identifying patients likely to benefit from Ivosidenib treatment. IDH1 mutations are driver mutations found in a subset of cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma (CCA). tibsovopro.comonkologiecs.czmdpi.com These mutations lead to a neomorphic enzymatic activity, resulting in the production and accumulation of the oncometabolite 2-hydroxyglutarate (2-HG). onkologiecs.czdovepress.comwikipedia.org The presence of a susceptible IDH1 mutation, as detected by an FDA-approved test, is a criterion for this compound use in certain indications. tibsovopro.comonkologiecs.cznih.govoncologynewscentral.com
Susceptible IDH1 Mutations Leading to Elevated 2-HG
Susceptible IDH1 mutations are defined as those that lead to increased levels of 2-HG in the leukemic cells and where efficacy of this compound is predicted by clinically meaningful remissions and/or inhibition of mutant IDH1 enzymatic activity at achievable drug concentrations. tibsovopro.comnih.govoncologynewscentral.com The most prevalent recurrent IDH1 mutations occur at position 132 (IDH1R132). dovepress.com Specific susceptible IDH1 mutations include R132C and R132H. tibsovopro.comnih.govclinicaltrials.eu The mutated IDH enzyme converts alpha-ketoglutarate (B1197944) (αKG) into the R-enantiomer of 2-HG (R-2-HG), which accumulates to high levels. dovepress.comwikipedia.org This accumulation of 2-HG is thought to interfere with cellular metabolism and epigenetic regulation, blocking normal differentiation and contributing to oncogenesis. tibsovopro.comdovepress.comwikipedia.orgnih.gov
Genetic Testing Methodologies (e.g., NGS)
Genetic testing is essential to identify patients harboring susceptible IDH1 mutations. Various methodologies are employed for detecting IDH1 mutations. Next-generation sequencing (NGS), also known as targeted massively parallel sequencing, is a key technique used to identify hotspot variants in IDH1 and IDH2 genes. mdpi.comarupconsult.comjhu.edumayocliniclabs.com NGS allows for comprehensive mutational analysis and can detect single nucleotide variants, deletions, and insertions in targeted regions. mayocliniclabs.com It offers high sensitivity, enabling the detection of mutations at low allele frequencies. mdpi.com Other methods for detecting IDH mutations include Sanger sequencing assays and high-resolution melting analysis. nih.gov Standardized protocols for testing and reporting mutation status are crucial for consistency and accuracy in clinical practice. mdpi.com
2-HG as a Pharmacodynamic Biomarker
The oncometabolite 2-HG serves as a crucial pharmacodynamic biomarker for this compound activity. This compound targets the mutant IDH1 enzyme, leading to a substantial reduction in 2-HG levels. tibsovopro.comdovepress.comnih.govwikipedia.org This reduction in 2-HG is associated with the restoration of myeloid differentiation in AML cells. tibsovopro.comdovepress.comnih.gov Studies have shown that this compound treatment leads to a significant decrease in intracellular 2-HG levels in mutant IDH1 samples. dovepress.com In clinical trials, this compound has been shown to reduce plasma 2-HG concentrations significantly, often to levels observed in healthy individuals. springermedizin.deeuropa.eujhoponline.comresearchgate.net This suppression of 2-HG production is an explored pharmacodynamic biomarker for this compound activity. europa.eu Robust and durable 2-HG inhibition has been observed with continuous dosing of this compound. springermedizin.dejhoponline.com Lower steady-state 2-HG levels that persist over longer periods have been associated with prolonged progression-free survival in patients treated with this compound. jhoponline.com
Data on the reduction of plasma 2-HG levels following this compound treatment highlights its role as a pharmacodynamic biomarker:
| Study/Context | Baseline Mean Plasma 2-HG (ng/mL) | Mean Plasma 2-HG at C2D1 (ng/mL) | Average 2-HG Inhibition at Steady State (%) |
| ClarIDHy Study (CCA) springermedizin.dejhoponline.comresearchgate.net | 1108 | 97.7 | 75.0 (up to 97.3%) |
| Perioperative Study (Low-Grade Glioma) servier.us | Not specified (relative to untreated) | Not specified (relative to untreated) | >90% |
| R/R AML (Phase 1) dovepress.com | Elevated | Significantly decreased | 96-99.7% reduction ex vivo |
Note: Data compiled from various sources and may represent different patient populations and study designs.
Identification of Co-occurring Mutations (e.g., RTK Pathway) as Predictive Biomarkers for Resistance
Co-occurring mutations can act as predictive biomarkers for primary and acquired resistance to this compound. Mutations in receptor tyrosine kinase (RTK) pathway genes are frequently associated with resistance to IDH inhibitors. dovepress.combiorxiv.orgresearchgate.netashpublications.orgnih.gov Baseline mutations in RTK pathway genes, including NRAS, KRAS, PTPN11, KIT, and FLT3, have been implicated in a lower likelihood of achieving complete remission or complete remission with partial hematologic recovery with this compound treatment. researchgate.netashpublications.orgnih.gov The association between co-occurring RAS pathway mutations and primary resistance to IDH inhibitors has been reported. biorxiv.org
Furthermore, emergence or outgrowth of mutations in RTK pathway genes at the time of relapse is a significant mechanism of acquired resistance to this compound. ashpublications.orgnih.gov In some studies, mutations in RTK pathway genes were identified at relapse or progression at a comparable rate to IDH1/2 mutations. ashpublications.org Other co-occurring mutations in genes such as DNMT3A, NPM1, SRSF2, ASXL1, RUNX1, and TP53 are also frequently observed in patients with IDH1-mutated AML. ashpublications.org While the exact biological processes explaining the link between RTK pathway mutations and resistance are still being elucidated, hypotheses include that the proliferative and pro-survival signals from activated RTK pathways may reduce dependency on 2-HG or contribute to a differentiation block that persists despite IDH inhibition. dovepress.comresearchgate.net
Measurable Minimal Residual Disease (MRD) Assessment
Measurable residual disease (MRD) assessment is gaining importance in evaluating treatment response and predicting outcomes in AML, including in the context of this compound therapy. postersessiononline.eunih.govashpublications.orgoncolink.orglls.org MRD refers to the small number of cancer cells remaining after treatment that are undetectable by traditional methods but can lead to relapse. oncolink.orglls.org Highly sensitive methods are used for MRD testing, including multiparameter flow cytometry (MFC), quantitative polymerase chain reaction (qPCR), and NGS. nih.govoncolink.orglls.org NGS-assessed MRD is highly predictive of both relapse and survival in AML. ashpublications.org
In patients treated with this compound and azacitidine, clinical responses have been associated with deep clearance of the mIDH1 mutation and clearance of baseline co-occurring mutations below the detection threshold of conventional NGS. postersessiononline.euashpublications.org NGS analysis of MRD responses in the AGILE study demonstrated that patients with confirmed relapses had detectable MRD at the last assessment prior to relapse. ashpublications.org MRD assessment can help determine how well a cancer has responded to treatment, confirm and monitor remissions, identify patients at higher risk of relapse, and detect recurrence sooner. oncolink.orglls.org
Future Directions in Biomarker Identification
Future directions in biomarker identification for this compound therapy involve exploring novel biomarkers and integrating multi-omics approaches to gain a deeper understanding of response and resistance mechanisms. Research is ongoing to identify more potent IDH inhibitors or other drugs that indirectly target mutant IDH. researchgate.net The identification of novel molecular targets is indicative of the genetic heterogeneity of diseases like CCA, giving rise to new therapeutic options. nih.gov
Multi-omics technologies, including genomics, transcriptomics, proteomics, metabolomics, and epigenomics, are powerful tools for biomarker discovery and precision medicine in AML. crownbio.com By integrating data from these different platforms, researchers can gain deeper insights into the complex molecular alterations driving disease progression and resistance. crownbio.com This can lead to the identification of novel diagnostic markers, prognostic indicators, and therapeutic targets. crownbio.com Correlative biomarkers predictive of response or resistance to this compound combinations are being investigated using techniques like digital PCR, single-cell DNA sequencing, and mass cytometry. aacrjournals.org Future studies aim to investigate the effect of this compound on survival outcomes in specific patient populations and explore combinations with other synergistic agents, such as chemotherapy, immune checkpoint inhibitors, and IDH2 inhibitors. aacrjournals.orgresearchgate.net
Future Directions and Emerging Research Avenues for Ivosidenib
Expansion of Ivosidenib Indications
Research is ongoing to evaluate the efficacy and safety of this compound in a broader range of IDH1-mutated cancers and patient populations. mrc.ac.ukashpublications.orgmdpi.com
Ongoing Phase 3 Trials (e.g., CHONQUER, PyramIDH)
A summary of these ongoing Phase 3 trials is presented in the table below:
| Trial Name | NCT Number | Indication | Study Design | Primary Endpoint |
| CHONQUER | NCT06127407 | IDH1-mutated conventional chondrosarcoma (locally advanced or metastatic) | Phase 3, Multicenter, Double-Blind, Randomized, Placebo-Controlled | Progression-Free Survival (PFS) in Grades 1 and 2 |
| PyramIDH | Not specified in search results, but identified as Phase 3 | IDH1-mutated Myelodysplastic Syndromes (HMA-naive) | Phase 3, Multicenter, Open-Label, Randomized | Combined Complete and Partial Response Rate (CR+PR) at 4 months |
Pediatric Patient Populations
The potential use of this compound in pediatric patient populations with IDH1-mutated malignancies is also under investigation. A Phase 2 Pediatric MATCH trial (NCT04195555) is studying the efficacy of this compound in treating pediatric patients with advanced solid tumors, lymphoma, or histiocytic disorders that harbor IDH1 mutations. clinicaltrials.eunih.govgeorgiacancerinfo.orgcenterwatch.com The primary objective of this trial is to determine the objective response rate in these young patients. georgiacancerinfo.org Secondary objectives include estimating progression-free survival and evaluating the tolerability, pharmacokinetics, and pharmacodynamics of this compound in this population. georgiacancerinfo.org
Novel Combination Therapies
Exploring combinations of this compound with other therapeutic agents is a significant area of research aimed at enhancing anti-tumor activity and overcoming potential resistance mechanisms. dovepress.comjnhtabodies.orgnih.govnih.govuni.lunih.govnih.govoup.com
Combinations with chemotherapy are being investigated, including studies evaluating this compound or enasidenib (B560146) with intensive induction and consolidation chemotherapy in newly diagnosed AML patients with IDH1/2 mutations. nih.gov Additionally, a Phase 1/2 study (NCT06611839) is planned to investigate venetoclax (B612062) and this compound combined with intensive chemotherapy in fit adult AML patients with IDH1 mutations. patsnap.comtrialscreen.org
Other novel combinations under investigation include this compound with venetoclax, with or without azacitidine, in treating patients with IDH1-mutated hematologic malignancies. cancer.gov There is also research into combining this compound with CPX-351 in relapsed/refractory AML and high-risk MDS patients with IDH1 mutations, showing early activity. onclive.com Furthermore, preclinical studies suggest that this compound may sensitize cancer cells to PARP inhibitors by inhibiting homologous recombination repair, indicating a potential for combination therapy in BRCA1/2-proficient cancers. mdpi.com Combinations with checkpoint inhibitors, such as nivolumab, are also being explored in patients with advanced IDH-mutant solid tumors. ashpublications.orgfrontiersin.org
Examples of combination therapies being investigated are summarized below:
| Combination Agents | Indication | Trial Phase (if specified) | Status (if specified) |
| This compound + Azacitidine | Newly diagnosed IDH1-mutated AML (ineligible for intensive chemotherapy) | Phase 3 (AGILE trial) | Completed, led to approval nih.govbloodcancerstoday.com |
| This compound or Enasidenib + Intensive Chemotherapy | Newly diagnosed IDH1/2-mutant AML | Phase 1 (NCT02632708) | Ongoing nih.gov |
| Venetoclax + this compound + Intensive Chemotherapy | Fit adult IDH1-mutated AML | Phase 1/2 (NCT06611839) | Not yet recruiting patsnap.comtrialscreen.org |
| This compound + Venetoclax (+/- Azacitidine) | IDH1-mutated Hematologic Malignancies | Active trials | Active cancer.gov |
| This compound + CPX-351 | Relapsed/Refractory IDH1-mutated AML and High-Risk MDS | Early phase | Showing early activity onclive.com |
| This compound + Nivolumab | Advanced IDH-mutant solid tumors | Phase 2 (NCT04056910) | Ongoing frontiersin.org |
| This compound + PARP Inhibitors | BRCA1/2-proficient cancer cells | Preclinical | Potential novel strategy mdpi.com |
Real-World Evidence Studies (e.g., IDHIRA)
While pivotal clinical trials provide robust data on efficacy and safety in controlled settings, real-world evidence (RWE) studies are crucial for understanding how this compound performs in broader patient populations and in routine clinical practice. nih.govtandfonline.comresearchgate.net The IDHIRA study is a prospective, multicenter, non-interventional study being conducted in Germany to collect real-world data on this compound treatment in patients with locally advanced or metastatic cholangiocarcinoma with an IDH1 R132 mutation who have been previously treated with at least one systemic therapy. nih.govtandfonline.comresearchgate.netcenterwatch.comcolab.ws This study aims to provide valuable insights into the effectiveness, safety, and patient-reported quality of life associated with this compound in a real-world setting. nih.govtandfonline.comresearchgate.netcenterwatch.com Early exploratory analyses from real-world data in a limited number of patients with previously treated IDH1-mutated intrahepatic cholangiocarcinomas have shown efficacy outcomes consistent with those reported in the ClarIDHy trial. researchgate.netcolab.ws
Elucidating Uncharacterized Metabolic Pathways
While the primary mechanism of this compound involves inhibiting mutant IDH1 and reducing 2-HG levels, research continues to explore other potential effects on cellular metabolism. IDH1 is a key enzyme in various metabolic processes, including the Krebs cycle, glutamine metabolism, lipogenesis, and glucose sensing. drugbank.comdovepress.com Although this compound is known to decrease 2-HG levels, its full impact on the complex network of metabolic pathways influenced by IDH1 mutations is still being investigated. jnhtabodies.orgaihta.athres.ca Understanding these uncharacterized metabolic pathways could reveal additional therapeutic targets or provide insights into mechanisms of resistance. For instance, studies have observed that IDH-mutant cells can exhibit sustained mitochondrial metabolism (OXPHOS), and while this compound reduced 2-HG, it did not affect OXPHOS, suggesting that targeting OXPHOS might overcome resistance. mdpi.com
Understanding Unresolved Mechanisms Beyond 2-HG Reduction
While the reduction of 2-HG is considered the primary mechanism of action for this compound, there is evidence suggesting that the drug may exert effects beyond simply lowering this oncometabolite. jnhtabodies.orgaihta.athres.ca The complete mechanism of action across all indications is not yet fully understood. jnhtabodies.orgaihta.athres.ca Research is ongoing to identify and characterize these unresolved mechanisms. For example, a recent study using high-throughput screening identified that this compound directly associates with the N6-Methyladenosine reader YTHDC2 and inhibits homologous recombination repair activity by targeting this protein. mdpi.com This finding suggests a novel biological function for this compound that is independent of its effect on mutant IDH1 and 2-HG, potentially extending its future clinical applications, particularly in combination with agents like PARP inhibitors. mdpi.com Further research into these alternative targets and pathways is crucial for a comprehensive understanding of this compound's therapeutic effects and for developing strategies to overcome resistance.
Overcoming and Managing Drug Resistance
Despite the clinical benefits observed with this compound, the development of drug resistance represents a significant challenge in the long-term management of IDH1-mutated malignancies. Resistance to this compound can be broadly categorized into primary resistance and acquired resistance. researchgate.net
Primary resistance has been linked primarily to mutations within the receptor tyrosine kinase (RTK) pathway and leukemia stemness. researchgate.net Studies have shown that baseline mutations in RTK pathway genes were more prevalent in patients with IDH1-mutated relapsed/refractory acute myeloid leukemia (AML) who did not achieve complete remission or complete remission with partial hematologic response with this compound treatment. ashpublications.org
Acquired resistance, which develops after an initial response to this compound, is often attributed to several mechanisms, including the emergence of new mutations and clonal evolution. These mechanisms can occur in isolation or in combination, highlighting the complex nature of treatment resistance. ashpublications.org Key mechanisms of acquired resistance include:
Second-site mutations in IDH1: These mutations can impair the binding of this compound to the mutated IDH1 enzyme, allowing for the restoration of 2-hydroxyglutarate (2-HG) production. researchgate.netashpublications.orgresearchgate.netnih.gov For instance, a secondary IDH1 D279N mutation has been shown to confer resistance to this compound in vitro. researchgate.netnih.gov
Mutations in IDH2: In some cases, acquired resistance has been associated with the development of oncogenic IDH2 mutations, leading to 2-HG restoration through an alternative IDH isoform. researchgate.netashpublications.orgresearchgate.netnih.gov
Outgrowth of RTK pathway mutations: Similar to primary resistance, the expansion of clones harboring RTK pathway mutations can contribute to acquired resistance. ashpublications.orgmissionbio.com These mutations can activate downstream signaling pathways that promote cell survival and proliferation, bypassing the IDH1 inhibition. ashpublications.org
Isoform switching: Resistance mediated by isoform switching involves the outgrowth of IDH1-mutated clones in patients who initially had IDH2 mutations, or vice versa. researchgate.netashpublications.org
Mitochondrial metabolism alterations: Changes in mitochondrial metabolism have also been implicated as a mechanism of acquired resistance. researchgate.net
Clonal evolution and selection: Resistant clones, which may pre-exist at low levels or emerge during treatment, can be selected for and expand under the pressure of this compound therapy. researchgate.netashpublications.orgresearchgate.net Studies using single-cell genotyping have shown that clonal selection can occur early during treatment with this compound combination therapies. ashpublications.orgresearchgate.net
Strategies to overcome and manage this compound resistance are under investigation. These include:
Novel IDH inhibitors: The development of next-generation IDH inhibitors that can overcome resistance mutations, such as irreversible mutant IDH1 inhibitors, is another avenue being explored. researchgate.netnih.govajmc.com
Sequential IDH inhibitor therapy: Administering different IDH inhibitors consecutively (e.g., an IDH1 inhibitor followed by an IDH2 inhibitor, or vice versa) has been proposed to circumvent drug resistance. dovepress.com
Targeting alternative pathways: Given the role of RTK pathway mutations in resistance, combining this compound with RTK inhibitors or targeting other survival pathways could be beneficial. researchgate.netashpublications.org
Immune checkpoint blockade: In cholangiocarcinoma, where IDH1 mutations can contribute to an immunosuppressive tumor microenvironment, combining IDH1 inhibitors with immune checkpoint inhibitors is being investigated as a strategy to counteract resistance. frontiersin.org
Understanding the specific mechanisms of resistance in individual patients through techniques like single-cell analysis may help inform the selection of appropriate combination therapies or alternative treatment strategies. ashpublications.orgresearchgate.net
Long-Term Outcomes and Quality of Life Assessments
Long-term outcomes and the impact of this compound on patients' quality of life are critical aspects of its clinical evaluation. Clinical trials have provided valuable data on these fronts, particularly in AML and cholangiocarcinoma.
Data from the AGILE study also indicated that the clinical benefit of this compound plus azacitidine was supported by favorable health-related quality of life (HRQoL). jhoponline.combjh.be Patients receiving the combination tended to report maintenance or improvement in HRQoL over time, particularly from cycle 5 through to cycle 19, compared to those receiving placebo plus azacitidine. ascopubs.org Clinically meaningful improvements were observed in various HRQoL domains, including global health status/QoL, fatigue, pain, and appetite loss. ascopubs.org Patients treated with the combination reported better quality of life during the study than those treated with azacitidine alone. cancer.govtargetedonc.com
In relapsed or refractory AML, this compound monotherapy has also shown the ability to induce durable remissions and transfusion independence in a subset of patients. tibsovo.comnih.gov In a phase 1 study of patients with newly diagnosed IDH1-mutant AML ineligible for standard therapy, this compound monotherapy achieved a median OS of 12.6 months, with a complete remission (CR) or CR with partial hematologic recovery (CRh) rate of 42.4%. nih.gov Median durations of CR+CRh and CR were not reached in this study, with a significant proportion of patients remaining in remission at 1 year. nih.gov
For patients with IDH1-mutated conventional chondrosarcoma, a phase 1 study with long-term follow-up data demonstrated that this compound monotherapy provided durable disease control. figshare.comascopubs.orgaacrjournals.orgaacrjournals.org Some patients continued treatment for extended periods, with a notable proportion receiving this compound for over 1 year, over 6 years, and even over 7 years. figshare.comascopubs.orgaacrjournals.orgaacrjournals.org The median duration of response in patients with conventional chondrosarcoma was substantial, reported as 53.5 months. figshare.comaacrjournals.orgaacrjournals.org
In cholangiocarcinoma, this compound has also been associated with maintained health-related quality of life. oncnursingnews.comnih.gov A long-term follow-up of the ClarIDHy study in patients with advanced chemotherapy-refractory cholangiocarcinoma with an IDH1 mutation indicated that this compound was linked to a promising preservation of HRQoL, including maintained appetite, eating habits, and physical function compared with placebo. oncnursingnews.com Patients remaining on this compound tended to maintain their HRQoL over time. ascopubs.org
The data from these studies suggest that this compound, both as monotherapy and in combination, can contribute to improved long-term outcomes and a favorable impact on quality of life in patients with IDH1-mutated malignancies.
Table: Summary of Long-Term Outcomes Data
| Study Population | Treatment Regimen | Median Overall Survival (OS) | Complete Remission (CR) / CRh Rate | Median Duration of Response (Conventional Chondrosarcoma) | Health-Related Quality of Life (HRQoL) |
| Newly Diagnosed IDH1-mutated AML (unfit for IC) jhoponline.com | This compound + Azacitidine | 24.0 months | 45% (ORR) jhoponline.com | Not specified | Favorable/Maintained/Improved jhoponline.comcancer.govtargetedonc.combjh.beascopubs.org |
| Newly Diagnosed IDH1-mutated AML (unfit for IC) jhoponline.com | Placebo + Azacitidine | 7.9 months | 14% (ORR) jhoponline.com | Not specified | Initial decline, few improvements ascopubs.org |
| Newly Diagnosed IDH1-mutant AML (monotherapy) nih.gov | This compound monotherapy | 12.6 months | 42.4% | Not specified | Not specified |
| Relapsed/Refractory AML (monotherapy) tibsovo.com | This compound monotherapy | 8.8 months | 33% (CR or CRh) | Not specified | Not specified |
| Advanced Conventional Chondrosarcoma figshare.comaacrjournals.orgaacrjournals.org | This compound monotherapy | Not reached | 23.1% (ORR) | 53.5 months | Manageable toxicity figshare.comaacrjournals.orgaacrjournals.org |
| Advanced mIDH1 Cholangiocarcinoma oncnursingnews.comnih.gov | This compound monotherapy | Favorable trend ascopubs.org | 2% (ORR) frontiersin.org | Not specified | Maintained/Preserved oncnursingnews.comnih.govascopubs.org |
Note: IC = Intensive Chemotherapy, ORR = Objective Response Rate
Table: Key Resistance Mechanisms to this compound
| Mechanism | Description | Type of Resistance |
| Second-site mutations in IDH1 | Mutations in IDH1 that impair this compound binding. | Acquired |
| Mutations in IDH2 | Development of oncogenic mutations in the IDH2 gene. | Acquired |
| Outgrowth of RTK pathway mutations | Expansion of clones with mutations in receptor tyrosine kinase signaling. | Primary and Acquired |
| Isoform switching | Shift in the dominant mutated IDH isoform (IDH1 to IDH2 or vice versa). | Acquired |
| Alterations in mitochondrial metabolism | Changes in cellular metabolic pathways. | Acquired |
| Clonal evolution and selection | Emergence and expansion of resistant cell populations. | Primary and Acquired |
| Leukemia stemness (in AML) | Properties of leukemia stem cells contributing to treatment evasion. | Primary |
常见问题
Q. How can drug-drug interaction (DDI) risks be assessed for this compound in polypharmacy scenarios?
- Answer : Screen CYP3A4 inhibitors/inducers (e.g., ketoconazole, rifampin) using hepatic microsome assays. In clinical settings, adjust this compound dosing when co-administering moderate CYP3A4 modulators and monitor plasma levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
